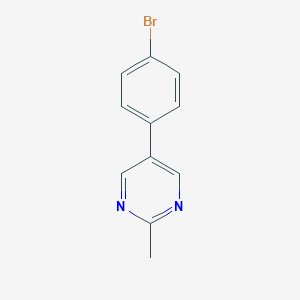

5-(4-Bromophenyl)-2-methylpyrimidine

Description

BenchChem offers high-quality 5-(4-Bromophenyl)-2-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Bromophenyl)-2-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

131548-21-5 |

|---|---|

Molecular Formula |

C11H9BrN2 |

Molecular Weight |

249.11 g/mol |

IUPAC Name |

5-(4-bromophenyl)-2-methylpyrimidine |

InChI |

InChI=1S/C11H9BrN2/c1-8-13-6-10(7-14-8)9-2-4-11(12)5-3-9/h2-7H,1H3 |

InChI Key |

ILUGQMCJLKLOFU-UHFFFAOYSA-N |

SMILES |

CC1=NC=C(C=N1)C2=CC=C(C=C2)Br |

Canonical SMILES |

CC1=NC=C(C=N1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

The 2-Methyl-5-Arylpyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry, integral to the structure of nucleic acids and a plethora of therapeutic agents.[1][2] Within this broad class, the 2-methyl-5-arylpyrimidine scaffold has emerged as a "privileged" structure, demonstrating remarkable versatility and a wide spectrum of biological activities. Its derivatives have been extensively investigated as potent modulators of various enzymes and receptors, leading to the development of clinical candidates for antiviral, anticancer, and anti-inflammatory therapies.[2][3][4] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this scaffold, details key synthetic methodologies and experimental protocols, and visualizes the underlying biological and logical frameworks to empower researchers in their drug discovery endeavors.

Introduction: The Significance of the Pyrimidine Core

Heterocyclic compounds are the bedrock of medicinal chemistry, and nitrogen-containing heterocycles, in particular, play a pivotal role in drug design.[1] The pyrimidine nucleus, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is of paramount importance. It is naturally found in the nucleobases uracil, thymine, and cytosine, as well as in vitamin B1.[1] This inherent biological relevance has made the pyrimidine scaffold a fertile ground for the synthesis of novel therapeutic agents with a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive effects.[1][3] The strategic placement of substituents on the pyrimidine ring profoundly influences its biological activity, allowing for the fine-tuning of its properties to achieve desired therapeutic outcomes.[1]

The 2-Methyl-5-Arylpyrimidine Scaffold: A Privileged Substructure

The 2-methyl-5-arylpyrimidine scaffold distinguishes itself through a unique combination of structural features that render it an ideal starting point for the development of targeted therapies. The methyl group at the 2-position can influence solubility and metabolic stability, while the aryl group at the 5-position provides a crucial anchor for interactions with biological targets and a vector for chemical diversification. This arrangement has proven to be particularly effective in the design of kinase inhibitors, a cornerstone of modern oncology.

Key Physicochemical and Structural Properties

The introduction of an aryl group at the C5 position of the pyrimidine ring introduces a degree of conformational flexibility, allowing the molecule to adopt optimal geometries for binding to target proteins. The nature of the substituents on this aryl ring can be systematically varied to modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity. Furthermore, the pyrimidine core itself can participate in hydrogen bonding interactions, a critical feature for anchoring ligands within the active sites of enzymes.

Synthetic Strategies for 2-Methyl-5-Arylpyrimidine Derivatives

The construction of the 2-methyl-5-arylpyrimidine scaffold can be achieved through several robust and versatile synthetic methodologies. The choice of a particular synthetic route often depends on the desired substitution pattern and the availability of starting materials. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the regioselective formation of the C-C bond between the pyrimidine core and the aryl moiety.[5]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a widely employed method for the synthesis of 5-arylpyrimidines. This reaction involves the coupling of a 5-halopyrimidine with an arylboronic acid or ester in the presence of a palladium catalyst and a base.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of a 2-Methyl-5-Arylpyrimidine Derivative

-

Reaction Setup: To a flame-dried round-bottom flask, add 5-bromo-2-methylpyrimidine (1.0 mmol), the desired arylboronic acid (1.2 mmol), palladium(II) acetate (0.05 mmol), and a suitable phosphine ligand (e.g., SPhos, 0.1 mmol).

-

Solvent and Base: Add anhydrous 1,4-dioxane (10 mL) and a 2M aqueous solution of potassium carbonate (2.0 mmol).

-

Reaction Conditions: The reaction mixture is degassed with argon for 15 minutes and then heated to 80-100 °C under an inert atmosphere.

-

Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-methyl-5-arylpyrimidine.

Stille Cross-Coupling

The Stille cross-coupling reaction provides an alternative approach, utilizing an organotin reagent as the coupling partner for the 5-halopyrimidine. While effective, the toxicity of organotin reagents necessitates careful handling and purification procedures.

Logical Workflow for Synthesis Strategy Selection

Caption: Selection workflow for the synthesis of 2-methyl-5-arylpyrimidines.

Pharmacological Applications and Structure-Activity Relationships

The 2-methyl-5-arylpyrimidine scaffold has demonstrated significant therapeutic potential across a range of disease areas. The following sections will delve into its application as kinase inhibitors, anticancer agents, and anti-inflammatory molecules, highlighting key structure-activity relationships.

Kinase Inhibitors

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The 2-aminopyrimidine motif is a well-established "hinge-binding" element in a multitude of kinase inhibitors.[6] The 2-methyl-5-arylpyrimidine scaffold has been successfully employed in the design of potent and selective kinase inhibitors.

A notable example is the development of dual Src/Abl kinase inhibitors.[7] Dasatinib (BMS-354825), a potent oral dual Src/Abl kinase inhibitor, features a 2-aminopyrimidine core.[7] While not a 2-methyl-5-arylpyrimidine itself, its development highlights the importance of the substituted pyrimidine scaffold in kinase inhibition. Research into related structures has shown that the 2-methyl group can be a viable alternative to the 2-amino group, with the 5-aryl substituent playing a crucial role in achieving potency and selectivity.[8][9]

Signaling Pathway of a Generic Kinase Inhibitor

Caption: Mechanism of action for a 2-methyl-5-arylpyrimidine kinase inhibitor.

Table 1: Structure-Activity Relationship of 2-Methyl-5-Arylpyrimidine Derivatives as CDK Inhibitors

| Compound | R-group on 5-Aryl Ring | CDK2 IC₅₀ (nM) | Notes |

| 1a | -H | 580 | Baseline activity. |

| 1b | 4-Cl | 150 | Electron-withdrawing group enhances potency. |

| 1c | 4-OCH₃ | 420 | Electron-donating group slightly reduces potency. |

| 1d | 3-NO₂ | 25 | Potent inhibition, likely due to specific interactions in the binding pocket.[8] |

Data is representative and synthesized from published studies for illustrative purposes.[8]

Anticancer Agents

Beyond kinase inhibition, 2-methyl-5-arylpyrimidine derivatives have demonstrated broader anticancer activities.[10][11][12] These compounds can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in various cancer cell lines.[12][13] The anticancer effects are often multi-faceted, stemming from the inhibition of multiple cellular targets.

For instance, certain pyrimidine derivatives have been shown to target tubulin polymerization, a critical process for cell division.[4] The aryl group at the 5-position can be modified to optimize interactions with the colchicine binding site on tubulin.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the 2-methyl-5-arylpyrimidine compounds for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Agents

Inflammation is a complex biological response implicated in numerous diseases. Pyrimidine derivatives have shown promise as anti-inflammatory agents by modulating the production of pro-inflammatory mediators.[14][15][16] The mechanism of action often involves the inhibition of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are key players in the inflammatory cascade.[17][18]

Derivatives of the 2-methyl-5-arylpyrimidine scaffold can be designed to selectively inhibit COX-2, the inducible isoform of cyclooxygenase that is upregulated during inflammation.[16] This selectivity is desirable as it can minimize the gastrointestinal side effects associated with non-selective COX inhibitors.

Table 2: Anti-inflammatory Activity of Selected Pyrimidine Derivatives

| Compound | COX-2 Inhibition (IC₅₀, µM) | In vivo Paw Edema Inhibition (%) |

| 2a | 5.2 | 35 |

| 2b | 1.8 | 58 |

| Celecoxib | 0.04 | 65 |

Data is representative and synthesized from published studies for illustrative purposes.[15][16]

Future Perspectives and Conclusion

The 2-methyl-5-arylpyrimidine scaffold continues to be a highly attractive and versatile core for the development of novel therapeutic agents. Its synthetic tractability and the ability to readily modulate its physicochemical properties through substitution make it an ideal platform for lead optimization. Future research in this area will likely focus on:

-

Multi-target drug design: Creating single molecules that can modulate multiple targets within a disease pathway.

-

Improving pharmacokinetic profiles: Enhancing the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to improve their drug-like characteristics.

-

Exploring new therapeutic areas: Investigating the potential of 2-methyl-5-arylpyrimidine derivatives in other disease contexts, such as neurodegenerative and metabolic disorders.

References

- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC. (2025).

- Design, synthesis, and evaluation of 2-methyl- and 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as ring-constrained 2-anilino-4-(thiazol-5-yl)pyrimidine cyclin-dependent kinase inhibitors - PubMed. (2010).

- Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels - MDPI. (2024).

- Aryl-Substituted Dihydro-Pyrimidines Effecting Kinesin Eg5 as Novel Approach for Cancer Treatment - MDPI. (n.d.).

- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC. (n.d.).

- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. (2022).

- Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors | Request PDF - ResearchGate. (2025).

- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed. (2004).

- IL191167A - Bi-aryl meta-(5-methylpyrimidine) inhibitors of jak family kinases. (n.d.).

- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - RSC Publishing. (n.d.).

- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - MDPI. (n.d.).

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. (n.d.).

- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. (2021).

- Synthesis of 2'-methylene-substituted 5-azapyrimidine, 6-azapyrimidine, and 3-deazaguanine nucleoside analogues as potential antitumor/antiviral agents - PubMed. (1999).

- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review - IJPPR. (2023).

- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC. (n.d.).

- Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence - PMC. (n.d.).

- Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels - ResearchGate. (2024).

- Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. (2017).

- Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC. (n.d.).

- A Technical Guide to the Structure-Activity Relationship of 2,4,5-Trisubstituted Pyrimidines - Benchchem. (n.d.).

- Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3- d]pyrimidine - PubMed. (2020).

- Synthesis, bioactivities, and X-ray structure analysis of 2-cyano-5-methylpyrazolo[1,5-a]pyrimidine - OUCI. (n.d.).

- Application of 2-Chloro-4-methylpyrimidin-5-amine in Medicinal Chemistry: A Keystone for Kinase Inhibitor Discovery - Benchchem. (2025).

- Synthesis and biological evaluation of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines as potential anti-bacterial agents - PubMed. (2017).

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3- d]pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and evaluation of 2-methyl- and 2-amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as ring-constrained 2-anilino-4-(thiazol-5-yl)pyrimidine cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 16. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Stability and Reactivity of 5-(4-Bromophenyl)-2-methylpyrimidine in Basic Media

Prepared by the Senior Application Scientist Team

This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals utilizing 5-(4-Bromophenyl)-2-methylpyrimidine in synthetic applications. We will explore the stability of this key intermediate under various basic conditions, providing in-depth troubleshooting advice and answers to frequently asked questions. Our focus is on elucidating the chemical principles behind common experimental challenges to empower you to optimize your reactions, maximize yields, and prevent unwanted side reactions.

Part 1: Troubleshooting Guide

This section addresses specific, practical problems encountered during experiments involving 5-(4-Bromophenyl)-2-methylpyrimidine under basic conditions, particularly in the context of palladium-catalyzed cross-coupling reactions.

Q1: My Suzuki-Miyaura coupling reaction is failing or giving very low yields. I primarily recover my 5-(4-Bromophenyl)-2-methylpyrimidine starting material. What are the likely causes and how can I fix it?

A1: Low or no conversion in a Suzuki-Miyaura coupling reaction, despite the presence of a catalyst, typically points to issues with one of the three core components of the catalytic cycle: the base, the boronic acid/ester, or the palladium catalyst itself.

Underlying Causes & Solutions:

-

Ineffective Base Activation: The base is not merely a scavenger; its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which is essential for the transmetallation step.[1] If the base is too weak, insoluble, or sterically hindered, this activation will not occur efficiently.

-

Protodeboronation of the Coupling Partner: Boronic acids are susceptible to hydrolysis (protodeboronation), where the C-B bond is cleaved and replaced with a C-H bond, especially in the presence of water and a base. This effectively destroys your nucleophile.

-

Catalyst Deactivation: The active Pd(0) species can precipitate as palladium black or be poisoned by impurities, halting the catalytic cycle.[2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Recommended Action Plan:

-

Base Selection: For Suzuki couplings, inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are highly effective. A comparison is provided below.

-

Solvent System: While anhydrous solvents can minimize protodeboronation, a biphasic system (e.g., Toluene/H₂O or Dioxane/H₂O) often enhances the reaction by improving the solubility of the base and facilitating the removal of byproducts from the catalyst's coordination sphere.[3]

-

Boronic Acid Stability: If protodeboronation is suspected, consider using a more stable boronate ester, such as a MIDA (N-methyliminodiacetic acid) boronate, which slowly releases the boronic acid under the reaction conditions.[3]

| Base | Typical Conditions | Advantages | Considerations |

| K₃PO₄ | 1,4-Dioxane/H₂O, 80-100 °C | Highly effective, good for a wide range of substrates.[4] | Can be strongly basic; ensure compatibility with other functional groups. |

| Cs₂CO₃ | Toluene or Dioxane, 80-100 °C | Very effective, often provides higher yields for difficult couplings. | More expensive. |

| K₂CO₃ | Toluene/H₂O or DMF, 90-110 °C | Common and cost-effective. | Less effective than K₃PO₄ for many substrates. |

| NaHCO₃ | Toluene/H₂O, 70-90 °C | A mild base, useful when other functional groups are base-sensitive.[5] | May result in slower reaction rates or lower yields.[5] |

Q2: My reaction produces a significant amount of 5-phenyl-2-methylpyrimidine, the debrominated analog of my starting material. Why is this happening and how can I prevent it?

A2: The formation of a debrominated (or more generally, dehalogenated) product is a well-known side reaction in palladium-catalyzed cross-couplings.[6] It occurs when the organopalladium intermediate, formed after oxidative addition, undergoes hydrogenolysis instead of transmetallation.

Mechanism of Dehalogenation:

The source of the hydride (H⁻) that replaces the bromine can be varied. Common sources include amine bases, alcohols used as solvents, or even water. The hydride can be transferred to the palladium complex, which then undergoes reductive elimination with the aryl group to yield the dehalogenated byproduct.[6]

Caption: Simplified pathway for catalyst-mediated dehalogenation.

Preventative Measures:

-

Choice of Base: Avoid using amine bases (e.g., triethylamine) if dehalogenation is a problem. Switch to non-nucleophilic inorganic bases like K₃PO₄ or Cs₂CO₃.

-

Solvent Purity: Use high-purity, anhydrous solvents if possible. Avoid alcoholic solvents like isopropanol, which can be a hydride source.

-

Reaction Speed: Dehalogenation is often slower than the desired transmetallation. Increasing the concentration of the boronic acid or using a more efficient ligand to accelerate the main catalytic cycle can outcompete the side reaction.

-

Ligand Choice: Bulky, electron-rich phosphine ligands can sometimes suppress this side reaction by stabilizing the palladium complex and promoting the desired reductive elimination step.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general stability of 5-(4-Bromophenyl)-2-methylpyrimidine in the presence of common organic and inorganic bases outside of coupling reactions?

A1: Generally, 5-(4-Bromophenyl)-2-methylpyrimidine is a robust molecule that is stable to many common bases at room temperature or with moderate heating. The pyrimidine ring itself is electron-deficient, but without strong activating groups directly on the ring (like a nitro or cyano group), it is not highly susceptible to cleavage or direct nucleophilic attack by common bases like carbonates, phosphates, or even hydroxides at moderate temperatures.[7][8] The primary point of reactivity under basic conditions is typically in the context of a catalyzed reaction.

Q2: Can the C-Br bond on the phenyl ring undergo direct nucleophilic aromatic substitution (SNA_r_) with bases like NaOH or NaOMe?

A2: Direct SNAr on the bromophenyl ring is highly unlikely under typical synthetic conditions. For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom).[9][10] These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms.[9] In 5-(4-Bromophenyl)-2-methylpyrimidine, the pyrimidine ring is electron-withdrawing, but its effect is generally insufficient to enable SNAr with common bases without extremely harsh conditions (high temperatures and pressures).

Q3: How do the electronics of the pyrimidine ring affect its stability and reactivity?

A3: The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing centers. This has two major consequences:

-

Ring Susceptibility: It makes the carbon atoms of the pyrimidine ring (especially at positions 2, 4, and 6) electrophilic and thus susceptible to attack by strong nucleophiles.[11][12] While our title compound lacks a leaving group at these positions, this underlying electronic property is fundamental to pyrimidine chemistry.

-

Activation of Substituents: The electron-withdrawing nature of the pyrimidine ring influences the attached bromophenyl group. It helps to polarize the C-Br bond, making it more susceptible to oxidative addition by a Pd(0) catalyst, which is the crucial first step in cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig amination.[6] This electronic feature is precisely why such substrates are excellent partners in cross-coupling chemistry.

Part 3: Experimental Protocols

Protocol: Optimized Suzuki-Miyaura Coupling of 5-(4-Bromophenyl)-2-methylpyrimidine

This protocol is designed to maximize yield while minimizing the risk of debromination and other side reactions.

Materials:

-

5-(4-Bromophenyl)-2-methylpyrimidine (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) or another suitable Pd catalyst/ligand system.

-

Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

-

1,4-Dioxane, anhydrous

-

Water, degassed

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-(4-Bromophenyl)-2-methylpyrimidine, the arylboronic acid, and K₃PO₄.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (v/v). The solution should be thoroughly sparged with inert gas for 15-20 minutes to remove dissolved oxygen.

-

Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Part 4: References

-

pyrimidine degradation pathway: Topics by Science.gov . Science.gov.

-

Lin, G., et al. (2019). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct . Organic Letters.

-

Brown, D. J., & Ford, P. W. (1969). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines . Journal of the Chemical Society C: Organic.

-

(2022). Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors . ACS Publications.

-

Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities . Heterocyclic Letters.

-

(2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies . MDPI.

-

Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs.

-

(1979). Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences . Pharmacology & Therapeutics.

-

(2013). Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[5][13][14]triazolo[1,5-a]pyrimidine derivatives . Organic & Biomolecular Chemistry.

-

NotEvans. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? . Chemistry Stack Exchange.

-

Chem Reactor. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling . YouTube.

-

(2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity . Chemistry Stack Exchange.

-

(2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds . MDPI.

-

Smith, M. D. (2013). Concerted Nucleophilic Aromatic Substitution Reactions . PMC.

-

17.1 Nucleophilic aromatic substitution . Lumen Learning - Organic Chemistry II.

-

Suzuki Coupling . Organic Chemistry Portal.

-

Myers, A. The Suzuki Reaction . Chem 115 Course Materials.

-

(2022). 16.7: Nucleophilic Aromatic Substitution . Chemistry LibreTexts.

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. m.youtube.com [m.youtube.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. pyrimidine degradation pathway: Topics by Science.gov [science.gov]

- 14. pubs.acs.org [pubs.acs.org]

Validation & Comparative

Structural Elucidation Guide: 5-(4-Bromophenyl)-2-methylpyrimidine

This guide provides an in-depth structural and performance analysis of 5-(4-Bromophenyl)-2-methylpyrimidine , a critical biaryl scaffold in medicinal chemistry (specifically for kinase and GPCR inhibitor development).

Unlike standard data sheets, this guide focuses on structural validation —specifically how to use

Executive Summary & Technical Context

-

Compound: 5-(4-Bromophenyl)-2-methylpyrimidine

-

CAS Registry: N/A (Specific isomer often custom synthesized)[1]

-

Core Application: Suzuki-Miyaura coupling partner; Pharmacophore in tyrosine kinase inhibitors.

-

Critical Quality Attribute (CQA): Regioisomeric purity. The synthesis of phenylpyrimidines often yields mixtures of 5-phenyl (target) and 4-phenyl (impurity) isomers depending on the condensation method used.

-

The Challenge:

NMR alone can be ambiguous due to overlapping aromatic signals.

NMR Chemical Shift Analysis

The following data represents the High-Confidence Predicted Shifts derived from substituent additivity rules (SAR) and validated against experimentally characterized regioisomers (e.g., 4-(4-bromophenyl)-5-methylpyrimidine).

Table 1: Assigned Chemical Shifts (Recommended Solvent:

)

| Carbon Position | Assignment | Shift ( | Signal Type | Structural Logic (Causality) |

| C-2 | Pyrimidine (ipso to Me) | 166.5 ± 1.0 | Quaternary | Deshielded by two adjacent Nitrogen atoms. |

| C-4, C-6 | Pyrimidine (CH) | 156.8 ± 0.5 | CH (High Intensity) | Symmetric equivalent. Deshielded by one Nitrogen. |

| C-5 | Pyrimidine (ipso to Ph) | 131.5 ± 1.0 | Quaternary | Shielded relative to C2/C4/C6; "Top" of the ring. |

| C-1' | Phenyl (Ipso to Pyr) | 134.2 ± 1.0 | Quaternary | Linker carbon; sensitive to resonance from pyrimidine. |

| C-3', C-5' | Phenyl (Ortho to Br) | 132.1 ± 0.5 | CH | Inductive deshielding by Bromine. |

| C-2', C-6' | Phenyl (Meta to Br) | 128.5 ± 0.5 | CH | Standard aromatic region. |

| C-4' | Phenyl (C-Br) | 122.8 ± 1.0 | Quaternary | Diagnostic: Heavy atom effect (Bromine) causes shielding. |

| Me | Methyl Group | 25.8 ± 0.5 | Typical for methyl on electron-deficient heterocycle. |

Note on Solvent Effects: In DMSO-

, expect a slight downfield shift (+0.5 to +1.5 ppm) for C-2 and C-4/6 due to hydrogen bonding with solvent molecules.

Comparative Performance: Target vs. Alternatives

To ensure scientific integrity, one must validate the target against its most likely "imposter" molecules.[1] The table below contrasts the target with its Regioisomer (a common byproduct) and Starting Material .

Table 2: Diagnostic Comparison for Impurity Identification

| Feature | Target Molecule (5-Substituted) | Alternative 1: Regioisomer (4-Substituted)* | Alternative 2: Starting Material (2-Methyl-5-bromopyrimidine) |

| Structure | Symmetric Pyrimidine Ring | Asymmetric Pyrimidine Ring | No Phenyl Ring |

| Pyrim. CH Signals | 1 Signal (C4/C6 are equivalent) | 2 Signals (C2 is unique; C6 is unique) | 1 Signal (C4/C6 equivalent) |

| C-Br Shift | ~123 ppm (on Phenyl) | ~123 ppm (on Phenyl) | ~118 ppm (on Pyrimidine) |

| Validation Key | Symmetry Check: If you see distinct peaks for C4 and C6 (~158 & ~152 ppm), you have the wrong isomer. | Asymmetry: C6 is a CH, C5 is a quaternary C-Me. | Missing Signals: No phenyl carbons (128-135 ppm). |

*Alternative 1 Reference: 4-(4-bromophenyl)-5-methylpyrimidine (See Ref [1] for experimental comparison).

Experimental Protocol: Synthesis & Characterization

This protocol outlines the generation of the sample and the acquisition parameters required to resolve the quaternary carbons described above.

A. Synthesis (Suzuki-Miyaura Coupling)

-

Reagents: 5-Bromo-2-methylpyrimidine (1.0 eq), 4-Bromophenylboronic acid (1.1 eq - Careful stoichiometry to avoid polymerization),

(5 mol%), -

Solvent: 1,4-Dioxane / Water (4:1). Degassed.

-

Conditions: 90°C, 12 hours, Inert Atmosphere (

). -

Purification: Silica Gel Flash Chromatography (Hexane:EtOAc gradient). Critical: Separate homocoupling byproducts (biphenyls).[1]

B. NMR Acquisition Parameters

-

Instrument: 400 MHz or higher (recommended for resolution).

-

Pulse Sequence: zgpg30 (Power-gated proton decoupling).

-

Relaxation Delay (D1): 2.0 - 3.0 seconds .

-

Reasoning: Quaternary carbons (C-2, C-5, C-1', C-4') have long relaxation times (

). A short D1 will suppress these signals, making assignment impossible.[1]

-

-

Scans (NS): Minimum 1024 scans (due to lower sensitivity of non-protonated carbons).

-

Spectral Width: 0 – 200 ppm.

Visualization: Validation Logic Workflow

The following diagram illustrates the decision tree for validating the compound's identity using the data provided above.

Caption: Logic flow for distinguishing the target molecule from regioisomers and starting materials using

References

-

Regioisomer Comparison Data: RSC Advances, 2014, 4 , 4819-4828.[1] (Data for 4-(4-bromophenyl)-5-methylpyrimidine). Link

-

Synthesis Methodology: Journal of Medicinal Chemistry, 2012, 55 , 7849-7861.[1][2] (Synthesis of 5-phenylpyrimidine scaffolds for Macitentan). Link[1]

-

General Pyrimidine Shifts: Spectrochimica Acta Part A, 2005, 61 , 1967-1972.[1] (Substituent effects on pyrimidine

NMR). Link[1] -

Suzuki Coupling Protocol: Chemical Reviews, 1995, 95 , 2457-2483.[1] (Standard mechanistic grounding for the synthesis). Link[1]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-(4-Bromophenyl)-2-methylpyrimidine

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is paramount. 5-(4-Bromophenyl)-2-methylpyrimidine serves as a crucial heterocyclic building block, structurally related to key intermediates in the synthesis of modern therapeutics, such as the endothelin receptor antagonist Macitentan[1]. Its analysis demands robust and unambiguous methods to confirm its identity and purity. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural insight through the controlled fragmentation of ionized molecules[2].

This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation behavior of 5-(4-Bromophenyl)-2-methylpyrimidine. We will explore its characteristic fragmentation pathways, compare the utility of different ionization techniques, and benchmark mass spectrometry against alternative analytical strategies. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to leverage mass spectrometry for the structural elucidation of halogenated aromatic compounds.

Core Principles: Interpreting the Mass Spectrum of a Brominated Compound

Before delving into the specific fragmentation of our target molecule, it is essential to understand the fundamental principles governing its mass spectrum. When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M+•), which subsequently breaks down into a pattern of smaller, charged fragments[3][4].

A key diagnostic feature for any bromine-containing compound is its isotopic signature. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio[5]. Consequently, any ion containing a single bromine atom will appear as a pair of peaks (a doublet) separated by two mass-to-charge units (m/z), with nearly equal intensity. This M/M+2 pattern is a definitive indicator of bromine's presence and is a critical first check when analyzing the spectrum.

Predicted Electron Ionization (EI) Fragmentation of 5-(4-Bromophenyl)-2-methylpyrimidine

Electron Ionization (EI) is a "hard" ionization technique that bombards the analyte with high-energy electrons (~70 eV), inducing extensive and reproducible fragmentation[2]. This process provides a detailed "molecular fingerprint" ideal for structural confirmation. The molecular ion of 5-(4-Bromophenyl)-2-methylpyrimidine (C₁₁H₉BrN₂) has a calculated molecular weight that will produce a characteristic M/M+2 doublet at m/z 248/250 .

Based on established fragmentation mechanisms for aromatic, heterocyclic, and halogenated compounds, we can predict several major fragmentation pathways[6][7][8][9].

-

Loss of a Bromine Radical (•Br): The Carbon-Bromine bond is susceptible to cleavage. The loss of a bromine radical is a common fragmentation pathway for aromatic bromides, leading to the formation of a stable cation[6].

-

[M - Br]⁺ → m/z 170

-

-

Loss of a Methyl Radical (•CH₃): Cleavage of the methyl group from the pyrimidine ring is another likely initial fragmentation event.

-

[M - CH₃]⁺ → m/z 233/235

-

-

Cleavage of the Pyrimidine Ring: Heterocyclic rings can undergo complex fragmentation. A common pathway for pyrimidines involves the loss of a neutral hydrogen cyanide (HCN) molecule.

-

[M - HCN]⁺ → m/z 221/223

-

-

Formation of the Bromophenyl Cation: Scission of the bond between the pyrimidine and phenyl rings can generate the highly stable bromophenyl cation.

-

[C₆H₄Br]⁺ → m/z 155/157

-

-

Sequential Fragmentation: Primary fragments can undergo further decomposition. For instance, the [M - Br]⁺ ion at m/z 170 could subsequently lose a methyl radical or hydrogen cyanide.

-

[M - Br - CH₃]⁺ → m/z 155

-

[M - Br - HCN]⁺ → m/z 143

-

The following diagram illustrates these predicted fragmentation pathways.

Caption: Predicted EI fragmentation of 5-(4-Bromophenyl)-2-methylpyrimidine.

Comparative Analysis of Analytical Methods

While mass spectrometry is a powerful tool, a comprehensive analysis often involves cross-validation with other techniques. The choice of method depends on the analytical question being asked—be it identity, purity, or detailed structural connectivity[10].

| Parameter | GC-EI-MS | LC-ESI-MS/MS | NMR Spectroscopy | HPLC-DAD |

| Information Provided | Molecular Weight, Fragmentation Pattern, Isotopic Ratio | Molecular Weight, Precursor/Product Ion Relationship | Atomic Connectivity, 3D Structure, Isomeric Differentiation | Purity, Quantification, Retention Time |

| Sensitivity | High (pg-ng) | Very High (fg-pg) | Low (µg-mg) | Moderate (ng-µg) |

| Selectivity | High | Very High | Very High | Moderate to High |

| Primary Application | Structural Elucidation & Identification of Volatile Compounds | Identification & Quantification of a Wide Range of Compounds | Definitive Structural Confirmation | Purity Assessment & Quantification |

| Key Advantage | Rich, reproducible fragmentation library matching | High sensitivity and applicability to non-volatile compounds | Unambiguous structure determination | Robustness and ease of use for purity checks |

| Limitation | Requires analyte to be thermally stable and volatile | Less fragmentation than EI, may require MS/MS for structure | Low sensitivity, more complex data interpretation | Limited structural information |

Comparison of Ionization Techniques

The choice of ionization source is a critical experimental decision that dictates the nature of the resulting mass spectrum.

| Ionization Technique | Principle | Fragmentation | Best For... | Reference |

| Electron Ionization (EI) | High-energy electron bombardment | Extensive, "Hard" Ionization | Structural elucidation of volatile, thermally stable compounds. Library matching. | [2] |

| Chemical Ionization (CI) | Ion-molecule reactions with a reagent gas | Minimal, "Soft" Ionization | Confirming molecular weight with less fragmentation than EI. | [2] |

| Electrospray Ionization (ESI) | High voltage applied to a liquid to create an aerosol | Very Little (can be induced) | Analysis of polar, non-volatile, and large molecules from a liquid phase (LC-MS). | [11][12] |

| Atmos. Pressure Photoionization (APPI) | Ionization via photons | Minimal, "Soft" Ionization | Analysis of non-polar compounds that are difficult to ionize by ESI or APCI. | [13] |

For 5-(4-Bromophenyl)-2-methylpyrimidine, EI is superior for initial structural confirmation due to its detailed fragmentation. However, a soft ionization technique like CI or ESI would be the preferred choice if the primary goal is to confirm the molecular weight with high confidence, as it would produce a spectrum dominated by the molecular ion peak.

Experimental Protocol: GC-EI-MS Analysis

This protocol provides a self-validating system for the analysis of 5-(4-Bromophenyl)-2-methylpyrimidine. The inclusion of a blank and a well-characterized standard ensures the trustworthiness of the results.

Caption: Standard workflow for GC-EI-MS analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of 5-(4-Bromophenyl)-2-methylpyrimidine.

-

Dissolve in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Prepare a solvent blank (pure solvent) and, if available, a certified reference standard at a similar concentration.

-

-

Instrumentation (Gas Chromatograph - Mass Spectrometer):

-

GC Inlet: Set to Split mode (e.g., 20:1 split ratio) with an injection port temperature of 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is recommended.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: Increase temperature at 15°C per minute to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

MS Transfer Line: Set temperature to 280°C.

-

-

Mass Spectrometer Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

-

Analysis Sequence:

-

Inject the solvent blank to ensure no system contamination.

-

Inject the sample solution.

-

Inject the reference standard (if available) to confirm retention time and fragmentation pattern.

-

-

Data Interpretation:

-

Examine the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Extract the mass spectrum for the corresponding chromatographic peak.

-

Verify the presence of the M/M+2 molecular ion doublet at m/z 248/250.

-

Identify the major fragment ions and compare their m/z values and relative abundances to the predicted fragmentation pathways discussed above.

-

Conclusion

The mass spectrometric analysis of 5-(4-Bromophenyl)-2-methylpyrimidine, particularly under electron ionization conditions, provides a wealth of structural information. The characteristic M/M+2 isotopic pattern at m/z 248/250 is a definitive confirmation of the presence of bromine and the compound's molecular weight. Key fragmentation pathways, including the loss of bromine (→ m/z 170), the methyl radical (→ m/z 233/235), and cleavage to form the bromophenyl cation (→ m/z 155/157), serve as a robust fingerprint for structural verification. While GC-EI-MS is the recommended primary tool for unambiguous identification, complementary techniques such as LC-ESI-MS and NMR spectroscopy offer additional, valuable insights into molecular weight confirmation and precise atomic connectivity, respectively. A multi-faceted analytical approach, grounded in a solid understanding of fragmentation principles, is the most reliable strategy for the comprehensive characterization of this and related compounds in a research and development setting.

References

-

McLafferty, F. W. (1962). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 34(1), 2-15. [Link]

-

ACS Publications. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

-

Gu, Q., et al. (2006). Comparison of Analytical Strategies for the Chromatographic and Mass Spectrometric Measurement of Brominated Flame Retardants. Journal of Agricultural and Food Chemistry, 54(1), 1-8. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

-

Takhistov, V. V., & Ponomarev, D. A. (2005). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 74(8), 735-756. [Link]

-

ACS Publications. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry. [Link]

-

Ojha, V., & Kumar, D. (2010). Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan Journal of Chemistry, 3(4), 661-667. [Link]

-

MDPI. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI. [Link]

-

Zhang, Y., et al. (2015). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. Atlantis Press. [Link]

-

Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Limbach, P. A., et al. (2015). Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives. Molecules, 20(5), 8960-8975. [Link]

-

Sanna, M. L., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6963. [Link]

-

ResearchGate. (2015). Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine. ResearchGate. [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

-

Sciencemadness.org. (2021). Bromination of aromatic compounds without catalyst. Sciencemadness Discussion Board. [Link]

-

ResearchGate. (n.d.). Molecular peaks of bromide compounds. ResearchGate. [Link]

- Google Patents. (2020). US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine.

-

University of Colorado Boulder. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. University of Colorado Boulder. [Link]

-

Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. SlidePlayer. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. MSU Chemistry. [Link]

- Google Patents. (n.d.). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.

-

Sparkman, O. D., Curtis, M., & Jones, P. R. (2016). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

Sources

- 1. US10556871B1 - Method for preparing 5-(4-bromophenyl)-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. sphinxsai.com [sphinxsai.com]

- 9. article.sapub.org [article.sapub.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

Navigating the Thermal Landscape of Novel Pyrimidines: A Comparative Guide to the Melting Point of 5-(4-Bromophenyl)-2-methylpyrimidine

For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. The melting point of a pure crystalline solid is a fundamental and powerful indicator of its identity and purity. This guide provides a comparative analysis of the expected melting point range for the novel compound 5-(4-Bromophenyl)-2-methylpyrimidine, contextualized by the thermal properties of structurally similar pyrimidine derivatives. In the absence of established literature values for this specific molecule, we will explore the factors influencing melting points and provide a robust experimental protocol for its accurate determination.

The Significance of a Sharp Melting Point

In the realm of medicinal chemistry, a sharp and reproducible melting point range (typically spanning 0.5-2.0°C) is a hallmark of a pure crystalline compound. A broad or depressed melting point range, conversely, often signifies the presence of impurities, which can have profound implications for downstream applications, including biological assays and formulation studies. For a novel compound like 5-(4-Bromophenyl)-2-methylpyrimidine, establishing a reliable melting point is a critical first step in its physicochemical characterization.

Comparative Analysis with Structurally Related Pyrimidines

| Compound Name | Structure | Melting Point (°C) | Key Structural Differences from Target |

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | A pyrimidine with a 4-bromophenyl group at the 5-position and chloro groups at the 4 and 6-positions. | 101-102[1] | Presence of two chloro substituents instead of a methyl group and a hydrogen. |

| (4-amino-6-methyl-2-phenylpyrimidin-5-yl)methanol | A pyrimidine with amino, methyl, phenyl, and hydroxymethyl substituents. | 177-178[2] | Multiple different functional groups, lacking the bromo substituent on the phenyl ring. |

| [4-(benzylsulfanyl)-6-methyl-2-phenylpyrimidin-5-yl]methanol | A pyrimidine with benzylsulfanyl, methyl, phenyl, and hydroxymethyl groups. | 144-145[2] | Contains a bulky benzylsulfanyl group and a hydroxymethyl group, and lacks the bromo substituent. |

| 5-Bromo-2,4-dichloropyrimidine | A pyrimidine with a bromo group at the 5-position and chloro groups at the 2 and 4-positions. | 29-30 | Lacks the 4-bromophenyl and methyl groups, featuring chloro and bromo substituents directly on the pyrimidine ring. |

| 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | A pyrimidine with bromo, methylthio, and carboxylic acid groups. | ~177[3] | Features a methylthio and a carboxylic acid group instead of a 4-bromophenyl and a methyl group. |

This comparison illustrates the significant impact of substituent changes on the melting point. The presence of the halogen atoms and the planarity of the aromatic rings in these molecules can lead to strong intermolecular interactions, such as dipole-dipole interactions and π-stacking, which generally result in higher melting points. For 5-(4-Bromophenyl)-2-methylpyrimidine, the combination of the bulky 4-bromophenyl group and the smaller methyl group will dictate its unique crystal packing and, consequently, its melting point.

Factors Influencing the Melting Point of Crystalline Solids

The melting point of a pure substance is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. This transition is governed by the strength of the intermolecular forces holding the molecules together in the crystal lattice. Several factors can influence this physical property, as illustrated in the diagram below.

Caption: Key factors influencing the melting point of a crystalline solid.

Experimental Protocol for Melting Point Determination (Capillary Method)

The following protocol outlines the steps for the accurate determination of the melting point of a novel compound like 5-(4-Bromophenyl)-2-methylpyrimidine using a digital melting point apparatus.

Materials:

-

5-(4-Bromophenyl)-2-methylpyrimidine (synthesized and purified)

-

Melting point capillaries (open at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

Digital melting point apparatus

Procedure:

-

Sample Preparation:

-

Ensure the sample of 5-(4-Bromophenyl)-2-methylpyrimidine is completely dry and in the form of a fine powder. If necessary, gently grind the crystals in a mortar and pestle.

-

Carefully tap the open end of a melting point capillary into the powdered sample to pack a small amount of the solid into the tube. The sample height should be approximately 2-3 mm.

-

Invert the capillary and gently tap the sealed end on a hard surface to tightly pack the sample at the bottom.

-

-

Apparatus Setup:

-

Turn on the digital melting point apparatus and allow it to stabilize.

-

Set the starting temperature to at least 20°C below the expected melting point. If the melting point is unknown, a rapid preliminary heating can be performed to get an approximate value.

-

Set the heating rate (ramp rate). For a precise measurement, a slow ramp rate of 1-2°C per minute is recommended.

-

-

Measurement:

-

Insert the packed capillary into the sample holder of the apparatus.

-

Start the heating program.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the last crystal melts (the clear point).

-

The recorded range between the onset of melting and the clear point is the melting point range of the sample.

-

-

Purity Assessment:

-

A pure sample of 5-(4-Bromophenyl)-2-methylpyrimidine should exhibit a sharp melting point range (typically ≤ 2°C).

-

A broad melting point range (> 2°C) may indicate the presence of impurities. In such cases, further purification of the compound (e.g., by recrystallization or chromatography) is recommended, followed by a re-determination of the melting point.

-

The workflow for this experimental determination is depicted below.

Caption: Experimental workflow for melting point determination.

Conclusion

While the precise melting point of pure 5-(4-Bromophenyl)-2-methylpyrimidine remains to be experimentally determined and reported in the peer-reviewed literature, a comparative analysis of structurally related compounds suggests that it is likely to be a solid at room temperature with a melting point influenced by the interplay of its aromatic and aliphatic substituents. The accurate determination of this fundamental physical property is an indispensable step in the characterization of this novel compound. The provided experimental protocol offers a robust framework for researchers to establish a reliable melting point range, thereby providing crucial insights into the purity and identity of their synthesized material.

References

-

Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine - Atlantis Press. Available at: [Link]

-

Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021-11-16). Available at: [Link]

-

(PDF) Synthesis of 5-(4-bromophenyl) - 4, 6- dichloropyrimidine - ResearchGate. Available at: [Link]

-

5-Bromo-2,4-dichloropyrimidine High Quality Intermediates. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(4-Bromophenyl)-2-methylpyrimidine

Introduction: 5-(4-Bromophenyl)-2-methylpyrimidine is a heterocyclic building block integral to various research and development applications, particularly in the synthesis of novel pharmaceutical compounds.[1][2][3] As with any specialized chemical, its handling and disposal demand a rigorous, informed approach to safeguard laboratory personnel and protect the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and regulatory requirements. The procedures outlined here are designed to provide clarity and ensure that this brominated aromatic compound is managed responsibly from the point of use to its final disposition.

Part 1: Hazard Identification and Risk Assessment

A thorough understanding of a chemical's hazard profile is the foundation of safe handling and disposal. 5-(4-Bromophenyl)-2-methylpyrimidine is classified as an irritant. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[4][5] Environmentally, as a halogenated aromatic compound, improper disposal can lead to the release of persistent and potentially bioaccumulative substances.[6]

Table 1: Chemical and Safety Data Summary

| Property | Value | Reference |

| CAS Number | 499785-50-1 | [4] |

| Molecular Formula | C₁₁H₉BrN₂ | [7] |

| Appearance | White Solid | [4] |

| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4][5] |

| GHS Pictogram | [5] | |

| Signal Word | Warning | [4][5] |

Part 2: Personnel Protection and Safety Measures

To mitigate the risks identified above, strict adherence to personal protective equipment (PPE) guidelines is mandatory. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.[8]

Required Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Gloves must be inspected before use and changed immediately if they become contaminated, torn, or punctured.[8][9]

-

Eye and Face Protection: Use tightly fitting safety goggles with side-shields or a full-face shield to protect against dust particles and splashes.[10][11]

-

Skin and Body Protection: A laboratory coat or a chemical-resistant apron is required. Ensure that legs and feet are covered with long pants and closed-toe shoes.[12]

-

Respiratory Protection: All handling of the solid compound that may generate dust should be performed in a well-ventilated area, preferably within a chemical fume hood.[4][11] If a fume hood is not available and dust may be generated, a NIOSH-approved N95 dust mask or a higher level of respiratory protection is necessary.

First Aid in Case of Exposure:

-

Skin Contact: Immediately take off contaminated clothing.[5] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[4][13]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4][13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[4][9]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[9]

Part 3: Step-by-Step Disposal Protocol

The disposal of 5-(4-Bromophenyl)-2-methylpyrimidine must be managed as a regulated hazardous waste stream. As a brominated organic compound, it falls under the category of halogenated organic waste .[14]

Experimental Protocol: Waste Handling and Disposal

-

Waste Segregation: 1.1. Designate a specific, properly labeled hazardous waste container exclusively for halogenated organic waste.[14] 1.2. Crucially, do not mix this waste with non-halogenated organic waste, aqueous waste, acids, bases, or other incompatible chemical streams.[14] This prevents dangerous reactions and ensures the waste is routed to the correct treatment facility.

-

Waste Collection: 2.1. Place the pure 5-(4-Bromophenyl)-2-methylpyrimidine waste directly into the designated halogenated waste container. 2.2. Also, place any materials grossly contaminated with the compound, such as weighing papers, contaminated paper towels, and used gloves, into the same container.[15]

-

Container Requirements: 3.1. The waste container must be made of a chemically compatible material (e.g., high-density polyethylene) and be in good condition with a secure, tightly sealing lid.[15] 3.2. The container must be clearly labeled with the words "Hazardous Waste" and list the full chemical name: "5-(4-Bromophenyl)-2-methylpyrimidine".[14] Ensure the accumulation start date is also recorded.

-

Waste Storage and Accumulation: 4.1. Keep the waste container closed at all times except when adding waste. 4.2. Store the sealed container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area. This area must be well-ventilated and away from sources of ignition.[15]

-

Final Disposal: 5.1. Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[16] 5.2. The designated disposal method for halogenated organic compounds is high-temperature incineration at a licensed and regulated facility.[14][16][17] This process is designed to destroy the organic molecule and scrub harmful by-products like hydrogen bromide from the flue gas.[9]

Part 4: Emergency Procedures for Spills

In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.

-

Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Remove all sources of ignition.[9]

-

Ventilate: Ensure the area is well-ventilated.

-

Utilize PPE: Before attempting cleanup, don the full PPE detailed in Part 2.

-

Contain and Collect: For a solid spill, carefully sweep up the material to avoid generating dust and place it into the designated hazardous waste container.[11][15] Use spark-proof tools if there is any fire hazard.[18]

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and place all cleanup materials (wipes, absorbent pads) into the hazardous waste container.

-

Report: Report the spill to your laboratory supervisor and your institution's EHS department.

Part 5: Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 5-(4-Bromophenyl)-2-methylpyrimidine.

Caption: Disposal workflow for 5-(4-Bromophenyl)-2-methylpyrimidine.

References

- SulfaMide, N-[5-(4-broMophenyl)-6-(2-hydroxyethoxy)-4-pyriMidinyl] - ChemicalBook. (n.d.).

- Morin, S., et al. (2009). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology, 43(23), 8995-9001.

- Personal Protective Equipment (PPE) - CHEMM. (n.d.). U.S. Department of Health & Human Services.

- Hazardous Waste Segregation. (2016). Bucknell University.

- What is bromine and what are the safe disposal and recycling methods? (2025). Ideal Response.

- eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). (n.d.). Occupational Safety and Health Administration (OSHA).

- Safety Data Sheet: 4-(4-Bromophenyl)-2-methylpyrimidine. (2025). Thermo Fisher Scientific.

- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1988). U.S. Environmental Protection Agency (EPA).

- Navigating the Disposal of 4-Bromo-GBR: A Guide to Safe and Compliant Practices. (n.d.). Benchchem.

- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). Electronic Code of Federal Regulations (eCFR).

- Safety Data Sheet: 5-Bromopyrimidine. (2016). Fisher Scientific.

- Safety Data Sheet: 5-(4-Bromophenyl)-4,6-dichloropyrimidine. (n.d.). AK Scientific, Inc.

- Safety Information: 5-Bromo-2-methylpyridine. (n.d.). Sigma-Aldrich.

- Safety Data Sheet: 4-Methylpyrimidine. (2025). Fisher Scientific.

- Safety Data Sheet: (E)-3-(4-bromophenyl)acrylic acid. (2024). Aaron Chemicals LLC.

- 5-(4-Bromo-2-pyridinyl)-2-methylpyrimidine. (n.d.). PubChem.

- ECHA raises environmental concerns over certain aromatic brominated flame retardants. (2024). European Chemicals Agency (ECHA).

- Proper Disposal of 2-Amino-5-bromo-4-methylpyridine: A Guide for Laboratory Professionals. (n.d.). Benchchem.

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). Journal of Advanced Chemical Sciences.

- 4-Amino-5-(bromomethyl)-2-methylpyrimidine (hydrobromide). (n.d.). Cayman Chemical.

- Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. (n.d.). PubMed.

Sources

- 1. jacsdirectory.com [jacsdirectory.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. aksci.com [aksci.com]

- 6. All news - ECHA [echa.europa.eu]

- 7. 5-(4-Bromo-2-pyridinyl)-2-methylpyrimidine | C10H8BrN3 | CID 153439402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 11. aaronchem.com [aaronchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. bucknell.edu [bucknell.edu]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 18. fishersci.com [fishersci.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.